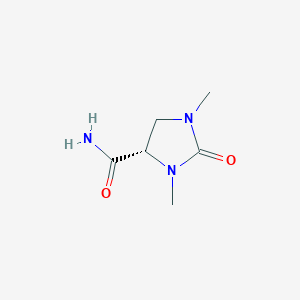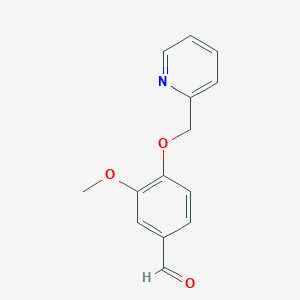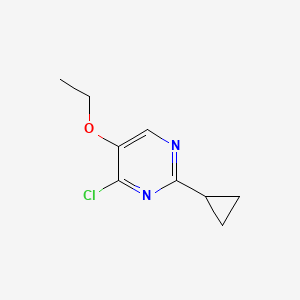![molecular formula C10H10BrFN2 B14881132 1-Bromo-8-fluoro-3-isopropylimidazo[1,5-a]pyridine](/img/structure/B14881132.png)
1-Bromo-8-fluoro-3-isopropylimidazo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-8-fluoro-3-isopropylimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-8-fluoro-3-isopropylimidazo[1,5-a]pyridine typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of 2-aminopyridine with a suitable aldehyde and a brominating agent under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the imidazo[1,5-a]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-8-fluoro-3-isopropylimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck coupling.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: N-oxides of the imidazo[1,5-a]pyridine core.
Reduction: Dehalogenated products or reduced imidazo[1,5-a]pyridine derivatives.
Applications De Recherche Scientifique
1-Bromo-8-fluoro-3-isopropylimidazo[1,5-a]pyridine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates with anti-cancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Material Science: Utilized in the development of luminescent materials and optoelectronic devices.
Pharmaceutical Research: Investigated for its potential therapeutic effects and pharmacokinetic properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-8-fluoro-3-isopropylimidazo[1,5-a]pyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets . The compound may interact with various pathways, including signal transduction and metabolic pathways, to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-8-fluoroimidazo[1,2-a]pyridine: Similar structure but different substitution pattern.
3-Isopropylimidazo[1,2-a]pyridine: Lacks the bromine and fluorine atoms.
8-Fluoroimidazo[1,5-a]pyridine: Lacks the isopropyl and bromine atoms.
Uniqueness
1-Bromo-8-fluoro-3-isopropylimidazo[1,5-a]pyridine is unique due to the combination of bromine, fluorine, and isopropyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H10BrFN2 |
|---|---|
Poids moléculaire |
257.10 g/mol |
Nom IUPAC |
1-bromo-8-fluoro-3-propan-2-ylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C10H10BrFN2/c1-6(2)10-13-9(11)8-7(12)4-3-5-14(8)10/h3-6H,1-2H3 |
Clé InChI |
XOOFBRIWAUFWQL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC(=C2N1C=CC=C2F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



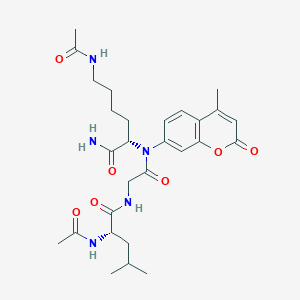


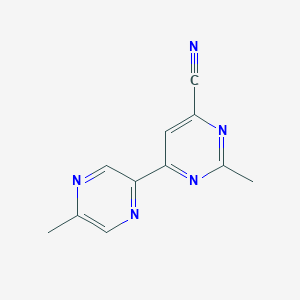

![2-Methyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)butan-1-ol](/img/structure/B14881095.png)



